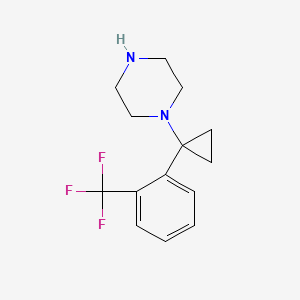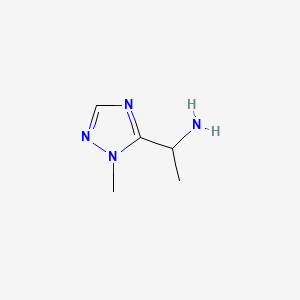
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . Its molecular weight is 126.16 .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” can be represented by the SMILES stringCC(N)c1ncnn1C . This indicates that the compound contains a triazole ring attached to an ethanamine group . Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” are not available, there are studies on the chemical reactions of related compounds .Applications De Recherche Scientifique
Environmental Science and Pollution Research
- Field : Environmental Science .
- Application : The compound is used as a marker of 1,1-dimethylhydrazine exposure in plants .
- Method : Garden cress and zucchini were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system .
- Results : 1-methyl-1H-1,2,4-triazole formed at all contaminant concentrations in an extremely short period .
Crystallography
- Field : Crystallography .
- Application : The crystal structure of a related compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione, was studied .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined .
Antifungal and Antibacterial Applications
- Field : Medicinal Chemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, have been studied for their antibacterial, antioxidant, anti-inflammatory, and antifungal properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anticancer Agents
- Field : Medicinal Chemistry .
- Application : 1,2,4-triazole derivatives, including ones similar to “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have been studied as promising anticancer agents .
- Method : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Broad Biological Applications
- Field : Biochemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry .
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anticancer Agents
- Field : Medicinal Chemistry .
- Application : 1,2,4-triazole derivatives, including ones similar to “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have been studied as promising anticancer agents .
- Method : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Broad Biological Applications
- Field : Biochemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry .
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-7-3-8-9(5)2/h3-4H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXIKYJPCILJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672424 |
Source


|
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | |
CAS RN |
1210875-52-7 |
Source


|
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

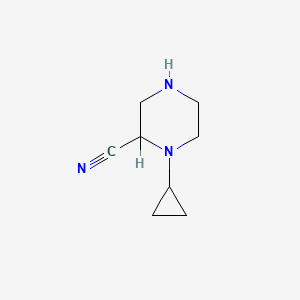
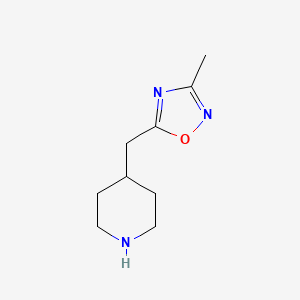
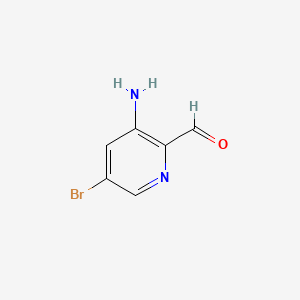
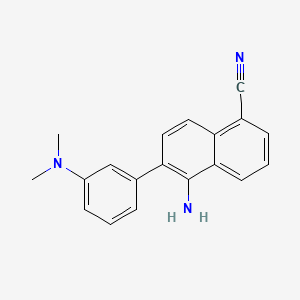
![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
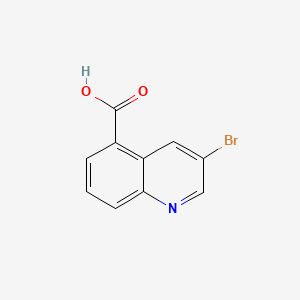
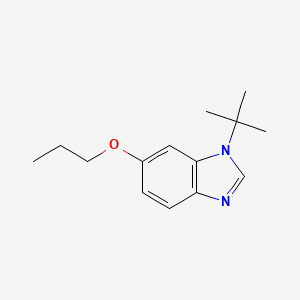
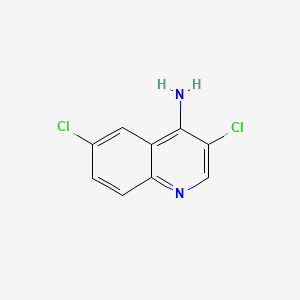
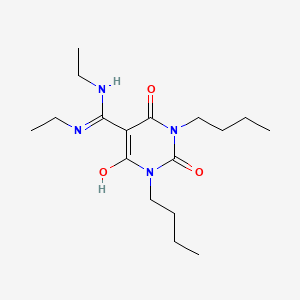

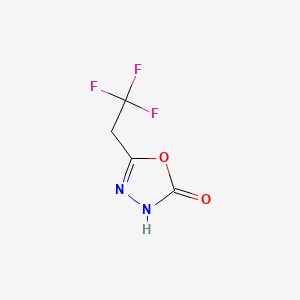
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)
